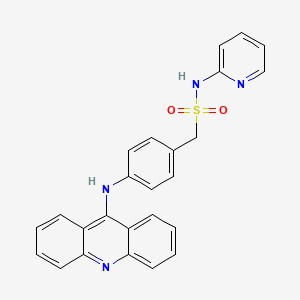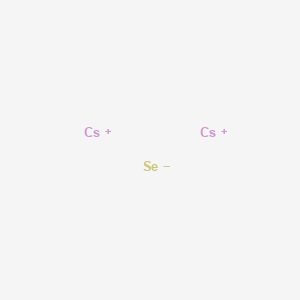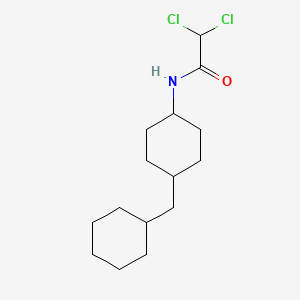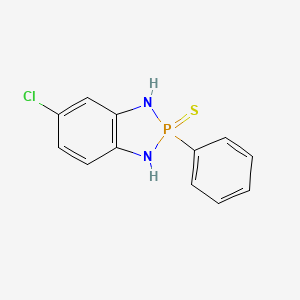
2-Hydroxy-6H-benzo(c)chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-6H-benzo©chromen-6-one, also known as urolithin B, is a hydroxylated derivative of ellagic acid. This compound is part of the benzo©chromen-6-one family, which is known for its diverse biological activities. Urolithin B is a significant metabolite produced in the human gut from ellagic acid, a polyphenol found in various fruits and nuts, particularly pomegranates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6H-benzo©chromen-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the oxidative cyclization of 2-hydroxybenzaldehyde with malonic acid in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions, leading to the formation of the chromen-6-one ring structure.
Industrial Production Methods
Industrial production of 2-Hydroxy-6H-benzo©chromen-6-one can involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-6H-benzo©chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitrating agents in the presence of Lewis acids.
Major Products
Oxidation: Formation of benzoquinones.
Reduction: Formation of hydroxychromanols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-Hydroxy-6H-benzo©chromen-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and as a potential antioxidant.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-6H-benzo©chromen-6-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Neuroprotection: It modulates signaling pathways involved in neuronal survival and function, such as the PI3K/Akt pathway.
Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines and enzymes like COX-2.
Comparaison Avec Des Composés Similaires
2-Hydroxy-6H-benzo©chromen-6-one is compared with other similar compounds such as:
Ellagic Acid: The precursor of urolithin B, known for its antioxidant and anti-cancer properties.
Urolithin A: Another metabolite of ellagic acid, noted for its mitochondrial health benefits.
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory activities.
The uniqueness of 2-Hydroxy-6H-benzo©chromen-6-one lies in its specific metabolic pathway and its potent neuroprotective effects, which are being extensively studied for therapeutic applications .
Propriétés
Numéro CAS |
3525-01-7 |
|---|---|
Formule moléculaire |
C13H8O3 |
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
2-hydroxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H8O3/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(15)16-12/h1-7,14H |
Clé InChI |
JIOCZMQHSOXWTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


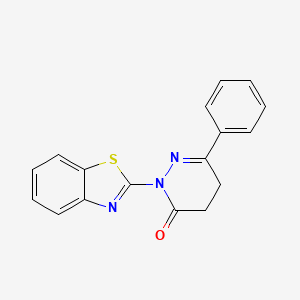


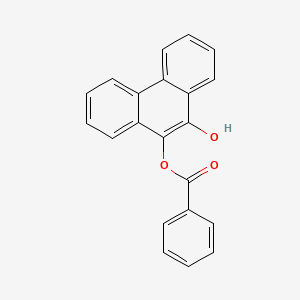

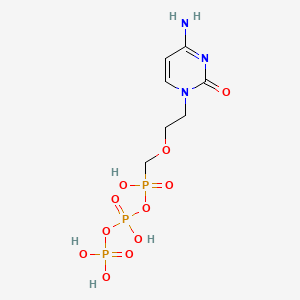
![4-[[(2-Pentylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12807924.png)
